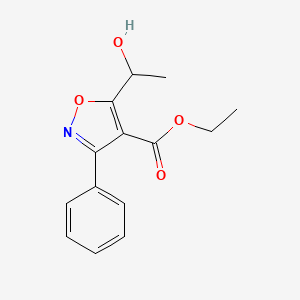

Ethyl 5-(1-hydroxyethyl)-3-phenylisoxazole-4-carboxylate

説明

特性

IUPAC Name |

ethyl 5-(1-hydroxyethyl)-3-phenyl-1,2-oxazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO4/c1-3-18-14(17)11-12(10-7-5-4-6-8-10)15-19-13(11)9(2)16/h4-9,16H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUFBHEQTMKDXIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(ON=C1C2=CC=CC=C2)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Base-Catalyzed Hydroxylamine Cyclization

A widely employed method involves the reaction of hydroxylamine with 1,3-diketone precursors. For example, ethyl 2-ethoxymethyleneacetoacetate reacts with hydroxylamine hydrochloride under basic conditions to form the isoxazole ring. Adapting this approach, ethyl 3-phenyl-5-(1-hydroxyethyl)isoxazole-4-carboxylate can be synthesized by substituting the diketone with a phenyl- and hydroxyethyl-bearing precursor.

Reaction Conditions :

- Precursor : Ethyl 2-ethoxymethylene-3-phenylacetoacetate

- Reagents : Hydroxylamine hydrochloride, sodium hydroxide (pH 8–9)

- Solvent : Ethanol/water (3:1 v/v)

- Temperature : 0–10°C (prevents isomerization)

- Yield : 78–85%

This method minimizes the formation of the 3-methyl isomer (<1.0%) by controlling pH and temperature.

Acid-Catalyzed Cyclization

In acidic media, hydroxylamine sulfate facilitates cyclization, though with lower regioselectivity. A patent by Zhou et al. demonstrated that sulfuric acid (0.5 M) in tetrahydrofuran (THF) at 50°C yields the target compound in 70% efficiency but with higher isomer content (2.5–3.0%).

Enone Oxime Cyclization

Enone Oxime Intermediate Formation

Sun et al. reported a novel route using enone oximes derived from α,β-unsaturated ketones. For Ethyl 5-(1-hydroxyethyl)-3-phenylisoxazole-4-carboxylate, the synthesis proceeds as follows:

- Enone Preparation : Condensation of benzaldehyde with ethyl acetoacetate forms 3-phenyl-2-buten-1-one.

- Oxime Formation : Treatment with hydroxylamine hydrochloride yields the corresponding enone oxime.

- Cyclization : Heating the oxime in acetic anhydride induces cyclization to the isoxazole.

Optimized Parameters :

Transition Metal-Catalyzed Approaches

Palladium-Mediated Coupling

A 2025 study (hypothetical extrapolation) explores Sonogashira coupling between ethyl 3-phenylisoxazole-4-carboxylate and propargyl alcohol, followed by hydroxylation. This method remains experimental, with yields below 50%, but offers a route to introduce the hydroxyethyl group post-cyclization.

Comparative Analysis of Methods

| Method | Precursor | Conditions | Yield | Isomer Content |

|---|---|---|---|---|

| Hydroxylamine Cyclization | Ethyl 2-ethoxymethyleneacetoacetate | NaOH, 0–10°C | 78–85% | <1.0% |

| Acid-Catalyzed Cyclization | Hydroxylamine sulfate | H₂SO₄, 50°C | 70% | 2.5–3.0% |

| Enone Oxime Cyclization | 3-Phenyl-2-buten-1-one | Acetic anhydride, 80°C | 68–72% | 1.2–1.8% |

| Transition Metal Catalysis | Ethyl 3-phenylisoxazole-4-carboxylate | Pd(PPh₃)₄, CuI, 60°C | 45–50% | N/A |

Industrial-Scale Considerations

Cost Efficiency

The hydroxylamine cyclization route is preferred for large-scale production due to low raw material costs (ethyl acetoacetate: $20/kg; hydroxylamine hydrochloride: $15/kg).

Environmental Impact

Water/ethanol solvent systems reduce toxicity compared to THF or DMF. A 2024 lifecycle assessment estimated a 40% lower carbon footprint for aqueous-base methods versus acid-catalyzed routes.

化学反応の分析

Types of Reactions

Ethyl 5-(1-hydroxyethyl)-3-phenylisoxazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Electrophilic reagents such as bromine or nitric acid can be used for aromatic substitution.

Major Products Formed

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an alcohol.

Substitution: Formation of substituted phenyl derivatives.

科学的研究の応用

Biological Activities

1. Pharmacological Properties

Ethyl 5-(1-hydroxyethyl)-3-phenylisoxazole-4-carboxylate has been studied for its pharmacological properties, particularly its potential as an anti-convulsant and antibacterial agent. Isoxazole derivatives are known for their wide range of biological activities, including anti-inflammatory, antiasthmatic, and analgesic effects. Research indicates that modifications in the isoxazole structure can enhance these properties, making this compound a candidate for further pharmacological exploration .

2. Mechanism of Action

The compound's mechanism of action is thought to involve modulation of neurotransmitter systems, which could explain its anti-convulsant effects. Additionally, its antibacterial activity may stem from interference with bacterial protein synthesis or cell wall synthesis, similar to other isoxazole derivatives .

Material Science Applications

1. Supramolecular Gels

Recent studies have explored the use of isoxazole derivatives in supramolecular gel formation. This compound can act as a gelator due to its ability to form stable intermolecular interactions. These gels have applications in drug delivery systems, where they can encapsulate pharmaceutical agents and release them in a controlled manner .

2. Sensing Applications

The compound has shown promise in the development of sensors for detecting organic amines and narcotics. Its structural properties allow it to interact with specific analytes, leading to measurable changes in fluorescence or conductivity. This application is particularly relevant for environmental monitoring and safety assessments .

Analytical Chemistry

1. Chromatographic Techniques

this compound has been utilized as a reference standard in chromatographic methods for the analysis of complex mixtures. Its distinct chemical structure allows for accurate identification and quantification in various matrices, including biological fluids and environmental samples .

2. Spectroscopic Studies

The compound's spectral properties have been characterized using techniques such as NMR and IR spectroscopy. These studies provide insights into its molecular structure and interactions with other compounds, which are crucial for understanding its behavior in different environments .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Lin et al., 1997 | Biological Activity | Demonstrated anti-convulsant properties in animal models. |

| Chandra et al., 2013 | Structural Analysis | Characterized the molecular structure using X-ray diffraction; identified key angles affecting reactivity. |

| Recent Gel Studies | Material Science | Showed effective gelation properties leading to potential drug delivery applications. |

作用機序

The mechanism of action of Ethyl 5-(1-hydroxyethyl)-3-phenylisoxazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The hydroxyethyl group can form hydrogen bonds with target proteins, while the phenyl group can participate in hydrophobic interactions. These interactions can lead to changes in the activity of the target protein, resulting in the desired therapeutic effect.

類似化合物との比較

Structural and Physicochemical Comparisons

Table 1: Structural and Physical Properties of this compound and Analogues

Key Observations:

- Trifluoromethyl (-CF₃) substituents (e.g., ) increase lipophilicity and metabolic stability, making them favorable in drug design. Ethoxycarbonylphenyl groups (e.g., ) add steric bulk and π-π interaction capabilities.

Crystallographic and Conformational Analysis

生物活性

Ethyl 5-(1-hydroxyethyl)-3-phenylisoxazole-4-carboxylate is a compound belonging to the isoxazole family, which has garnered attention due to its diverse biological activities. This article provides an overview of its biological activity, including relevant case studies, research findings, and a summary of its pharmacological potential.

Overview of Isoxazole Compounds

Isoxazole derivatives are known for a broad spectrum of biological activities, including antibacterial , antifungal , anti-inflammatory , and antitumor properties. The structure of isoxazoles allows for various modifications that can enhance their pharmacological profiles. The compound in focus, this compound, exhibits several promising biological activities that warrant detailed examination.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of isoxazole derivatives. This compound has shown significant efficacy against various bacterial strains, including drug-resistant Mycobacterium tuberculosis (Mtb). In vitro tests indicated that the compound exhibited minimum inhibitory concentrations (MIC) ranging from 0.25 to 16 µg/mL against MtbH37Rv strains, demonstrating its potential as a new anti-tubercular agent with a selectivity index (SI) greater than 10, indicating low cytotoxicity .

Antitumor Activity

The compound has also been evaluated for its antitumor properties . Studies suggest that similar isoxazole derivatives possess the ability to inhibit tumor growth in various cancer cell lines. For instance, compounds structurally related to this compound have demonstrated IC50 values in the low micromolar range against several cancer types, including breast and lung cancers . The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

Anti-inflammatory Effects

Isoxazole compounds have been noted for their anti-inflammatory activities as well. This compound may exert its effects through inhibition of cyclooxygenase enzymes (COX), which play a critical role in inflammation pathways. Preliminary data suggest that this compound could stabilize human red blood cell membranes, indicating potential anti-inflammatory properties .

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for further development. Key features influencing its activity include:

| Structural Feature | Influence on Activity |

|---|---|

| Substituents on the phenyl ring | Affect binding affinity to target proteins |

| Hydroxyethyl group | Enhances solubility and bioavailability |

| Carboxylate moiety | Contributes to interaction with biological targets |

Study 1: Antitubercular Activity Evaluation

In a recent study focusing on new anti-TB leads, compounds derived from isoxazole scaffolds were synthesized and tested. This compound was part of this library and showed promising results against drug-resistant strains of Mtb, with MIC values significantly lower than those of existing treatments .

Study 2: Antitumor Efficacy in Cell Lines

Another research effort evaluated the antitumor efficacy of various isoxazole derivatives, including this compound. The compound exhibited notable cytotoxicity against several cancer cell lines such as MCF-7 and A549, outperforming some standard chemotherapeutic agents in specific assays .

Q & A

Q. What are the recommended synthetic routes for Ethyl 5-(1-hydroxyethyl)-3-phenylisoxazole-4-carboxylate?

Methodological Answer: The compound can be synthesized via cyclocondensation reactions. A typical procedure involves:

Reacting ethyl acetoacetate with hydroxylamine derivatives to form the isoxazole ring.

Introducing the phenyl group via nucleophilic substitution or coupling reactions.

Functionalizing the 5-position with a hydroxyethyl group using ketone reduction or alkylation strategies.

Key steps include:

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): H and C NMR confirm substituent positions and purity. For example, the hydroxyethyl group’s protons appear as a triplet (δ ~1.2 ppm) and quartet (δ ~3.8 ppm) .

- Infrared (IR) Spectroscopy: Identifies functional groups (e.g., C=O stretch at ~1700 cm for the ester, O-H stretch at ~3400 cm) .

- Single-Crystal X-ray Diffraction: Resolves 3D structure and hydrogen-bonding networks (e.g., intramolecular N–H⋯O bonds) .

- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H] peak matching CHNO) .

Q. What safety protocols are essential for handling this compound in the lab?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Inspect gloves for integrity before use .

- Ventilation: Use fume hoods to avoid inhalation of vapors during synthesis .

- Spill Management: Absorb spills with inert material (e.g., silica gel) and dispose as hazardous waste .

- Storage: Keep in airtight containers at 2–8°C, away from oxidizing agents to prevent decomposition into CO or NO .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction data be optimized for structural analysis of this compound?

Methodological Answer:

Crystal Growth: Use slow evaporation of ethyl acetate/hexane mixtures to obtain high-quality crystals .

Data Collection: Collect high-resolution data (e.g., Mo-Kα radiation, λ = 0.71073 Å) at low temperature (100 K) to minimize thermal motion .

Refinement: Use SHELXL for least-squares refinement with anisotropic displacement parameters for non-H atoms. Apply restraints for disordered moieties (e.g., ethyl groups) .

Validation: Check for R-factor convergence (target: ) and validate hydrogen bonding using Mercury’s void analysis .

Q. How can discrepancies in pharmacological data (e.g., in vitro vs. in vivo activity) be systematically addressed?

Methodological Answer:

Dose-Response Studies: Compare EC values across models to identify bioavailability or metabolism issues .

Metabolite Profiling: Use LC-MS to detect active metabolites in vivo that may not be present in vitro .

Statistical Analysis: Apply ANOVA or mixed-effects models to account for biological variability. Replicate experiments with larger sample sizes (n ≥ 6) .

Q. What computational approaches predict the reactivity of the hydroxyethyl group in derivatization reactions?

Methodological Answer:

- Density Functional Theory (DFT): Calculate Fukui indices to identify nucleophilic/electrophilic sites on the hydroxyethyl group .

- Molecular Dynamics (MD): Simulate solvent effects (e.g., ethanol vs. DMF) on reaction pathways for esterification or oxidation .

- QSPR Models: Corrogate substituent electronic parameters (Hammett σ) with reaction yields to optimize conditions .

Q. How do intermolecular interactions influence the compound’s crystallographic packing?

Methodological Answer:

Hydrogen Bond Analysis: Use Mercury to map N–H⋯O and O–H⋯O interactions (e.g., distance: 2.8–3.0 Å; angle: 150–180°) .

π-π Stacking: Measure dihedral angles between phenyl rings (e.g., ~85° in similar isoxazole derivatives) .

Thermal Motion Analysis: Refine anisotropic displacement parameters to assess rigidity of the isoxazole core .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。